

Mitoridine: A Technical Overview of Ridinilazole for Mitochondrial Research

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

The term "Mitoridine" does not correspond to a recognized compound in chemical literature. It is believed to be a probable misnomer or a developmental code name for ridinilazole, an investigational antibiotic being explored for its potential applications in mitochondrial dysfunction. This document provides a comprehensive technical guide on the chemical structure, and to the extent publicly available, the experimental context of ridinilazole.

Chemical Structure and Properties

Ridinilazole is a novel, targeted-spectrum antibiotic. Its chemical structure is distinct from other classes of antibiotics.

Systematic Name: 4-({[5-({[(2R)-2-aminopropyl]amino}methyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-2-chloropyridine Molecular Formula: C14H19ClN4OS Molecular Weight: 342.84 g/mol

Mechanism of Action & Signaling Pathways

Ridinilazole exhibits a unique mechanism of action, distinguishing it from other antibiotics used for Clostridioides difficile infection (CDI).

• Primary Target: Ridinilazole's primary mechanism of action is binding to the minor groove of DNA.[1][2][3][4] This interaction is confirmed through biochemical and structural data.[1][2][3]





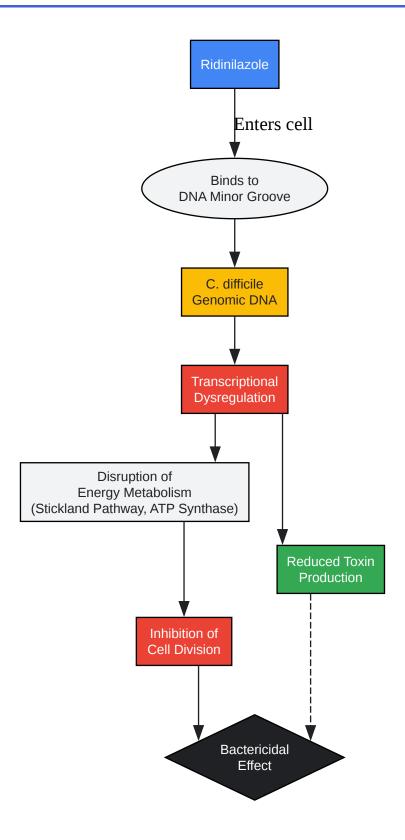


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- Transcriptional Dysregulation: The binding of ridinilazole to DNA leads to widespread transcriptional perturbation.[1] Within 15 minutes of exposure, over 19% of the C. difficile transcriptome is altered.[1] This dysregulation significantly impacts genes involved in energy generation, such as the Stickland pathway and ATP production via ATP synthase.[1]
- Inhibition of Cell Division: It is thought that ridinilazole interferes with bacterial cell division.[5]
 [6] The disruption of cellular energy production may contribute to this effect.[1]
- Suppression of Toxin Production: Ridinilazole has been shown to significantly reduce the production of C. difficile toxins A and B.[7][8] This, in turn, lessens the inflammatory response in human intestinal cells.[7][8]
- Specificity: A key characteristic of ridinilazole is its narrow spectrum of activity, primarily targeting C. difficile while having minimal impact on the normal gut microbiota.[5][6][9] This selectivity is crucial for preventing the dysbiosis that often leads to recurrent CDI.[10][11]

The following diagram illustrates the proposed mechanism of action for ridinilazole.





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Proposed mechanism of action for Ridinilazole.



Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of ridinilazole.

Table 1: In Vitro Activity of Ridinilazole and Comparator Antimicrobials against C. difficile

Antibiotic	MIC Range (mg/L)	MIC50 (mg/L)	MIC90 (mg/L)	Reference
Ridinilazole	0.015 - 0.5	0.03 - 0.25	0.125 - 0.25	[5][8]
Metronidazole	<0.125 - 2	0.25 - 0.5	1 - 2	[5]
Vancomycin	0.25 - 8	1	2	[5]
Fidaxomicin	0.004 - 1	0.03 - 0.06	0.125	[5]

Table 2: Clinical Efficacy of Ridinilazole vs. Vancomycin in Phase 2 and Phase 3 Trials



Outcome	Ridinilazole	Vancomyci n	Study Phase	Treatment Difference (90% or 95% CI)	Reference
Sustained Clinical Response	66.7%	42.4%	Phase 2	21.1% (90% CI 3.1–39.1)	[12]
Sustained Clinical Response	73%	70.7%	Phase 3	2.2% (95% CI: -4.2%, 8.6%)	[10][11]
CDI Recurrence	14.3%	34.8%	Phase 2	-16.2% (90% CI -35.5 to 3)	[5]
CDI Recurrence	8.1%	17.3%	Phase 3	-9.2% (95% CI: -14.1%, -4.5%)	[10][11]
Median Time to Diarrhea Resolution (days)	4	5	Phase 2	HR 1.19 (90% CI 0.76- 1.87)	[5]
Median Time to Hospital Discharge (days)	5	7	Phase 2	HR 0.99 (90%CI 0.34- 2.91)	[5]

Experimental Protocols

Detailed experimental protocols for ridinilazole are primarily available through clinical trial registrations and related publications.

Phase 3 Clinical Trial Protocol (Ri-CoDIFy 1 & 2)

• Study Design: A Phase 3, randomized, double-blind, active-controlled study to compare the efficacy and safety of ridinilazole with vancomycin for the treatment of CDI.[13]



- Participants: Adults (≥18 years) with a confirmed diagnosis of CDI, including diarrhea (≥3 unformed bowel movements in 24 hours) and a positive stool test for C. difficile toxin.[14]
- Intervention:
 - Ridinilazole group: 200 mg orally twice daily for 10 days.[13][15]
 - Vancomycin group: 125 mg orally four times daily for 10 days.[13][15]
- Primary Endpoint: Sustained Clinical Response (SCR), defined as clinical cure at the end of treatment and no recurrence of CDI within 30 days after the end of treatment.[5][15]
- Secondary and Exploratory Endpoints:
 - Recurrence of CDI.[10][11]
 - Changes in gut microbiome and bile acid composition.[10][11][13]
 - Antibiotic susceptibility.[13]
 - Fecal concentrations of inflammatory markers (e.g., calprotectin, lactoferrin).[12]

The workflow for this clinical trial can be visualized as follows:



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Phase 3 Clinical Trial Workflow for Ridinilazole.

In Vitro Susceptibility Testing



- Methodology: The minimum inhibitory concentrations (MICs) of ridinilazole and comparator agents are determined against a panel of clinical C. difficile isolates.[5] This is typically performed using agar dilution or broth microdilution methods according to established standards.
- Data Collection: The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are calculated to assess the in vitro potency of the antibiotic.[5]

Confocal Microscopy for DNA Localization

- Objective: To visualize the intracellular localization of ridinilazole within C. difficile.[16]
- Protocol:
 - C. difficile cells are exposed to ridinilazole.
 - Due to its intrinsic fluorescence upon binding to DNA, the localization of ridinilazole can be directly observed using high-resolution confocal microscopy.[1][4][16]
 - Co-localization studies with DNA-specific stains (e.g., DRAQ5) are performed to confirm that ridinilazole accumulates at the site of the bacterial DNA.[1]

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References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Novel DNA Binding Mechanism of Ridinilazole, a Precision Clostridiodes difficile Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 5. Ridinilazole: a novel antimicrobial for Clostridium difficile infection PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ridinilazole Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Ridinilazole: a novel, narrow-spectrum antimicrobial agent targeting Clostridium (Clostridioides) difficile PMC [pmc.ncbi.nlm.nih.gov]
- 9. contagionlive.com [contagionlive.com]
- 10. A Randomized, Double-Blind, Phase 3 Safety and Efficacy Study of Ridinilazole Versus Vancomycin for Treatment of Clostridioides difficile Infection: Clinical Outcomes With Microbiome and Metabolome Correlates of Response PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of ridinilazole compared with vancomycin for the treatment of Clostridium difficile infection: a phase 2, randomised, double-blind, active-controlled, non-inferiority study PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Emerging Options for the Prevention and Management of Clostridioides difficile Infection
 PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1052. Characterisation of the DNA binding properties of ridinilazole, a selective antibiotic currently in phase III trials for the treatment of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mitoridine: A Technical Overview of Ridinilazole for Mitochondrial Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855769#what-is-the-chemical-structure-of-mitoridine]

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